The 26S proteasome serves as the central executioner for regulated intracellular protein degradation in eukaryotic cells, playing an indispensable role in maintaining cellular homeostasis and eliminating damaged or misfolded proteins. This massive proteolytic complex consists of two primary subcomplexes: the 20S core particle (CP) that houses the proteolytic active sites, and the 19S regulatory particle (RP) that recognizes ubiquitinated substrates, unfolds them, and facilitates their translocation into the catalytic core [1] [2]. Cancer cells, particularly those of hematological malignancies such as multiple myeloma, demonstrate heightened dependence on proteasome function to manage the elevated protein synthesis and metabolic stress characteristic of rapid proliferation, making the proteasome an attractive therapeutic target in oncology [3] [1].
The clinical success of 20S CP inhibitors like bortezomib and carfilzomib validated the proteasome as a viable target for cancer therapy. However, these agents share a common mechanism of action—targeting the β5 subunit with chymotrypsin-like activity—and face significant clinical limitations including dose-limiting toxicities and the inevitable development of therapeutic resistance [3] [4]. Moreover, not all patients respond initially, and those who do typically relapse over time, creating an urgent need for therapeutic agents that target the proteasome through alternative mechanisms [3] [5]. These limitations prompted investigation into alternative nodes within the proteasome complex, with particular interest in the 19S regulatory particle and its associated deubiquitinases (DUBs).
Rpn11 (also known as POH1 or PSMD14), an essential subunit within the 19S RP lid subcomplex, represents one such alternative target. As the only intrinsic deubiquitinase structurally incorporated into the proteasome complex, Rpn11 performs the critical function of cleaving polyubiquitin chains from substrates immediately prior to their translocation into the 20S core, thereby recycling ubiquitin and facilitating substrate degradation [1] [2]. Unlike other proteasome-associated DUBs (USP14 and UCH37) that can edit ubiquitin chains and potentially spare substrates from degradation, Rpn11-mediated deubiquitination is coupled to degradation and essential for processive proteolysis [2]. Rpn11 belongs to the JAMM/MPN+ family of zinc-dependent metalloproteases, featuring a catalytic Zn²⁺ ion coordinated by a conserved motif (EXnHS/THX7SXXD) within its JAMM domain [1] [6]. Genetic and biochemical studies have demonstrated that inhibiting Rpn11 function blocks protein degradation and induces apoptosis in cancer cells, including those resistant to bortezomib, establishing its therapeutic potential [3] [1].
Table 1: Comparison of Proteasome-Targeting Therapeutic Approaches
| Target | Representative Agents | Mechanism of Action | Clinical Limitations |
|---|---|---|---|
| 20S CP β5 subunit | Bortezomib, Carfilzomib | Inhibits chymotrypsin-like activity | Resistance development, peripheral neuropathy, thrombocytopenia |
| Rpn11 (19S RP) | Capzimin, Thiolutin | Chelates catalytic Zn²⁺, blocks deubiquitination | Early development stage, selectivity optimization ongoing |
| USP14 | IU1 compounds | Inhibits ubiquitin chain editing | May have context-dependent effects on degradation |
The identification of Rpn11 inhibitors presented substantial challenges due to the necessity to target a metalloprotease active site with sufficient selectivity over other JAMM family enzymes and the perceived difficulty in developing specific metalloprotease inhibitors. Researchers employed two complementary screening strategies that converged on the same chemical scaffold, providing compelling validation of the approach [3] [6].
In parallel, a more targeted fragment-based approach screened a focused library of 96 metal-binding pharmacophores (MBPs) [6]. These MBPs are small molecules (<300 amu) with known or predictable metal-binding motifs capable of forming coordinate covalent bonds with active site metal ions of metalloenzymes. This library had previously proven successful in identifying starting points for metalloenzyme inhibitor development [6].
The convergence of both screening strategies on the identical 8TQ scaffold, despite their vastly different scales and design principles, provided compelling evidence for the uniqueness of this moiety in inhibiting Rpn11 and its potential as a starting point for medicinal chemistry optimization [3] [6].
Discovery workflow for Rpn11 inhibitors integrating HTS and FBDD approaches
The 8TQ fragment served as a promising starting point for medicinal chemistry optimization, with initial efforts focused on understanding its mode of inhibition and improving both potency and selectivity. Mechanism of action studies confirmed that 8TQ functions as an uncompetitive inhibitor, binding specifically to the enzyme-substrate complex rather than the free enzyme, which aligns with the understanding that the Rpn11 active site becomes fully accessible only upon substrate engagement and proteasome conformational changes [3]. Crucially, biophysical and structural studies demonstrated that 8TQ inhibits Rpn11 through direct chelation of the catalytic Zn²⁺ ion, forming a five-coordinate complex with trigonal bipyramidal geometry via its endocyclic nitrogen and exocyclic sulfur atoms [3] [6].
Systematic structure-activity relationship (SAR) investigations explored modifications around the 8TQ core scaffold, focusing on enhancing metal-binding properties, improving physicochemical characteristics, and increasing selectivity over related JAMM proteases [3]. These efforts yielded This compound (also designated compound 3027), which emerged as the lead compound with significantly improved pharmacological properties [3].
Table 2: Selectivity Profile of this compound Against JAMM Family Deubiquitinases
| Enzyme Target | IC50 (μM) | Selectivity Fold (vs. Rpn11) | Biological Context |
|---|---|---|---|
| Rpn11 | 0.34 | 1 | 26S Proteasome regulatory particle |
| Csn5 | 30 | ~80 | COP9 signalosome |
| AMSH | 4.5 | ~10 | Endosomal sorting complex |
| BRCC36 | 2.3 | ~6 | BRCA1-A and BRISC complexes |
| GLO1 | 43 | ~20 | Glyoxalase system |
This compound demonstrated substantially improved selectivity for Rpn11 over related JAMM proteases, showing approximately 80-fold preference against Csn5, 10-fold against AMSH, and 6-fold against BRCC36 [3] [7]. Importantly, this compound exhibited more than two orders of magnitude selectivity when tested against various other metalloenzymes including HDAC6, MMP2, MMP12, and carbonic anhydrase II, indicating its specificity within the broader metalloenzyme landscape [3]. The molecular basis for this selectivity has been partially elucidated through computational studies suggesting that selective inhibitor binding to Rpn11 versus Csn5 depends not only on active site interactions but also on distinct distal ubiquitin-binding sites and the requirement to consider larger heterodimeric complexes (Rpn8-Rpn11 for Rpn11; CSN5-CSN6 for CSN5) for accurate prediction of inhibitor selectivity [8].
This compound exerts its inhibitory effects through a sophisticated molecular mechanism that leverages both the unique activation requirements of Rpn11 and the structural constraints of its active site within the proteasome holoenzyme. The inhibitory activity of this compound is characterized by several key features:
Zn²⁺ Chelation: this compound functions as a zinc-binding inhibitor that directly coordinates the catalytic Zn²⁺ ion within Rpn11's JAMM domain, employing its quinoline nitrogen and thiol sulfur atoms as donor atoms in a bidentate manner [3] [6]. This coordination sphere was confirmed through crystallographic studies of 8TQ analog complexes with zinc-Tris(pyrazolyl)borate model systems, which revealed a five-coordinate Zn²⁺ center with trigonal bipyramidal geometry [6].
Uncompetitive Inhibition Kinetics: Detailed enzyme kinetic analyses demonstrated that this compound exhibits uncompetitive inhibition, binding specifically to the Rpn11-substrate complex rather than the free enzyme [3]. This mechanism aligns with structural studies indicating that the Rpn11 active site is partially shielded in the substrate-free proteasome by interaction with Asn275 of Rpn5, but becomes fully exposed to solvent following massive conformational changes triggered by substrate binding [3] [2].
Conformational Dependence: The dependence on substrate engagement for efficient inhibition provides a theoretical selectivity advantage, as the inhibitor preferentially targets proteasomes actively engaged in degradation processes, which may be particularly relevant in hyperproliferative cancer cells with elevated proteostatic demand [3].
Computational studies investigating the structural basis of this compound's selectivity have revealed that the Ins-1 loop (residues 76-88) conformation plays a critical role in inhibitor binding [8]. Molecular dynamics simulations suggest that selective inhibition requires consideration of the larger heterodimeric complexes in which these JAMM proteases naturally function—Rpn8-Rpn11 for proteasomal Rpn11 and CSN5-CSN6 for CSN5—as the protein-protein interfaces significantly influence active site architecture and inhibitor binding modes [8]. These simulations indicate that this compound interacts not only with the catalytic Zn²⁺ but also makes specific contacts with residues in the distal ubiquitin-binding site, with key interactions differing between Rpn11 and CSN5 despite their structural similarities [8].
Mechanism of Rpn11 inhibition by this compound within the 26S proteasome complex
This compound demonstrates compelling biological activity across multiple cellular models, validating Rpn11 as a therapeutically relevant target and positioning this compound as a valuable chemical probe and potential therapeutic lead. The compound's effects manifest through several interconnected mechanisms that collectively disrupt protein homeostasis and induce antiproliferative responses.
The accumulation of undegraded proteins following this compound treatment triggers proteotoxic stress, manifested by induction of the unfolded protein response (UPR) [3]. This endoplasmic reticulum stress response represents a conserved adaptive mechanism to manage misfolded protein accumulation, but when sustained, transitions to pro-apoptotic signaling. This compound treatment ultimately activates mitochondrial apoptosis pathways, evidenced by caspase activation and PARP cleavage, leading to programmed cell death [3] [1].
This compound demonstrates broad antiproliferative activity against diverse cancer cell lines, including those derived from hematological malignancies and solid tumors [3]. Notably, this compound retains activity against bortezomib-resistant cells, suggesting its potential utility in managing resistance to established proteasome inhibitors [3]. This observation is particularly relevant for clinical translation, as overcoming bortezomib resistance represents a significant unmet need in multiple myeloma therapy. The compound blocks cell proliferation and induces cell cycle arrest, consistent with the essential role of the ubiquitin-proteasome system in cell cycle regulation through controlled degradation of cyclins and CDK inhibitors [1].
The primary biochemical assay for Rpn11 inhibitor screening employed fluorescence polarization to monitor Rpn11-mediated deubiquitination in real-time [3] [6].
Cellular target engagement is assessed using stable cell lines expressing UbG76V-GFP or similar degron-fused fluorescent reporters [3].
The metal-chelating mechanism is confirmed through competition assays with exogenous zinc sources [3].
The structural basis of zinc coordination was elucidated using Tris(pyrazolyl)borate model complexes as metalloenzyme active site mimics [6].
This compound represents a first-in-class chemical probe targeting the proteasomal deubiquitinase Rpn11, with compelling selectivity over related JAMM proteases and potent cellular activity. Its identification through convergent screening approaches demonstrates the power of combining high-throughput and fragment-based discovery strategies for challenging metalloenzyme targets. The compound's ability to inhibit proliferation of bortezomib-resistant cancer cells highlights its potential therapeutic utility and provides a promising alternative approach to proteasome inhibition.
Capzimin demonstrates significant selectivity and potent anti-proliferative effects in cancer cells. The following table summarizes its selectivity over related enzymes and its cellular activity.
| Assay Type | Details |
|---|---|
| Selectivity Profile | ~80-fold selective for Rpn11 over Csn5 (IC₅₀ = 30 μM), 10-fold over AMSH (IC₅₀ = 4.5 μM), and 6-fold over BRCC36 (IC₅₀ = 2.3 μM). Also shows >100-fold selectivity over other metalloenzymes like HDAC6 and MMP2 [1] [2]. |
| Cellular IC₅₀ (Anti-proliferative) | HeLa: 0.6 μM; HEK-293T: 2.1 μM; A549: 3.8 μM [3]. |
| NCI-60 Panel Screening | Median GI₅₀ (50% growth inhibition) of 3.3 μM. Shows promising activity in leukemia cell lines (e.g., SR: GI₅₀ = 0.67 μM; K562: GI₅₀ = 1 μM) and solid tumors (e.g., NCI-H460: GI₅₀ = 0.7 μM; MCF7: GI₅₀ = 1.0 μM) [1] [3]. |
| Cellular Mechanism | Stabilizes proteasome substrates, induces unfolded protein response (UPR), and triggers apoptosis (evidenced by caspase-3 activation) [1]. Effective in cancer cells resistant to the conventional drug bortezomib [1] [4]. |
For researchers aiming to work with this compound, here are the methodologies for key experiments that establish its activity.
This protocol measures the direct inhibition of Rpn11's deubiquitinating activity [1].
This assay validates the cellular on-target activity of this compound by monitoring the stabilization of a proteasome degradation reporter [1] [3].
This protocol evaluates the functional consequences of Rpn11 inhibition in cancer cells [1] [3].
This compound's unique mechanism stems from its targeting of Rpn11, an essential metalloprotease. The diagram below illustrates the ubiquitin-proteasome pathway and this compound's specific point of inhibition.
This compound specifically inhibits Rpn11 in the 19S particle, blocking deubiquitination and subsequent protein degradation [1] [6].
Its uncompetitive inhibition mode is significant. This compound does not bind to the free enzyme but specifically targets the enzyme-substrate complex formed after the proteasome engages a ubiquitinated protein. This is consistent with structural data showing the Rpn11 active site becomes exposed during this conformational change [1].
Computational studies provide insights into selectivity. This compound chelates the catalytic Zn²⁺ ion in a bidentate manner via its sulfur and nitrogen atoms. Its high selectivity for Rpn11 over the closely related JAMM protease CSN5 is governed by interactions with residues in the distal ubiquitin-binding site, which differ between the Rpn8-Rpn11 and CSN5-CSN6 heterodimeric complexes [7].
Targeting Rpn11 offers a distinct therapeutic approach, as summarized below.
| Feature | This compound (Rpn11 Inhibitor) | Bortezomib (20S Inhibitor) |
|---|---|---|
| Target | 19S Regulatory Particle (Rpn11, a DUB) [1] | 20S Core Particle (β5 subunit, chymotrypsin-like activity) [1] |
| Mechanism | Blocks substrate deubiquitination, preventing initiation of degradation [1] [6] | Directly blocks proteolytic activity inside the core particle [1] |
| Therapeutic Implication | Effective in some bortezomib-resistant cancer cells [1] [4]. May overcome resistance to conventional drugs. | Standard of care, but resistance and relapse are common [1]. |
This compound represents a promising alternative to conventional proteasome inhibitors, with a unique mechanism that may overcome resistance in certain cancers. Its well-characterized biochemical and cellular activity provides a strong foundation for its use as a research tool and for further investigation into its therapeutic potential [1] [6] [4].
Rpn11 (PSMD14/POH1) represents a crucial metalloprotease deubiquitinase component of the 26S proteasome that plays essential roles in cellular protein homeostasis, substrate degradation, and oncogenic processes. As the only intrinsic deubiquitinase within the proteasome's regulatory particle, Rpn11 performs coupled deubiquitination during substrate translocation, removing entire polyubiquitin chains from substrates immediately prior to their degradation. Recent research has revealed that beyond its canonical enzymatic function, Rpn11 acts as a critical allosteric sensor that regulates proteasomal conformational states and degradation efficiency through ubiquitin-binding activities. This multifaceted functionality positions Rpn11 as a promising therapeutic target for cancer treatment, particularly for malignancies resistant to conventional proteasome inhibitors. This technical review comprehensively examines Rpn11's molecular mechanisms, experimental characterization methods, and emerging therapeutic implications for research and drug development professionals.
MPN Domain Structure: Rpn11 contains a conserved MPN (Mpr1/Pad1 N-terminal) domain that facilitates its incorporation into the proteasome lid complex and mediates heterodimer formation with its structural partner Rpn8. This domain architecture creates a stable platform for the catalytic JAMM motif while positioning Rpn11 optimally above the AAA+ ATPase motor channel. [1] [2]
JAMM Motif: The catalytic center consists of the highly conserved JAMM (JAB1/MPN/Mov34) motif with the characteristic sequence EXnHXHX10D that coordinates a catalytic zinc ion (Zn²⁺) essential for isopeptidase activity. The zinc ion is chelated by two histidine residues (H113, H115 in humans) and an aspartate residue, forming the metalloprotease active site that hydrolyzes isopeptide bonds between ubiquitin chains and substrate proteins. [3] [1]
Insert-1 Regulatory Loop: A unique Insert-1 loop region serves as a critical regulatory element that physically occludes the active site in the absence of substrate, preventing premature deubiquitination. During substrate processing, this loop undergoes a conformational transition to a beta-hairpin structure that stabilizes the ubiquitin C-terminal tail in the active site and facilitates efficient cleavage. [3] [4]
Table: Rpn11 Positioning within the 26S Proteasome Architecture
| Proteasome Component | Subcomplex | Relationship to Rpn11 | Functional Significance |
|---|---|---|---|
| 19S Regulatory Particle | Lid | Rpn11-Rpn8 heterodimer component | Deubiquitination machinery |
| 19S Regulatory Particle | Base | Positioned above AAA+ ATPase ring | Coupling deubiquitination to translocation |
| 20S Core Particle | Proteolytic chamber | Proximal to substrate entry port | Enables degradation after deubiquitination |
| Rpn10 | Lid-base interface | Neighboring ubiquitin receptor | Facilitates ubiquitin delivery to Rpn11 |
Rpn11 is strategically positioned within the 19S regulatory particle lid, forming an obligate heterodimer with Rpn8 that incorporates into the larger lid subcomplex comprising nine subunits (Rpn3, Rpn5, Rpn6, Rpn7, Rpn8, Rpn9, Rpn11, Rpn12, and SEM1/DSS1). This placement situates Rpn11 directly above the N-ring of the AAA+ ATPase motor, positioning it to interact with ubiquitinated substrates as they initiate translocation into the proteolytic core. [5] [1] Cryo-EM studies reveal that Rpn11 undergoes conformational repositioning during substrate processing, migrating from an occluded position to directly above the central pore, thereby facilitating coupled deubiquitination during substrate translocation. [5]
The deubiquitination mechanism of Rpn11 involves a metal-assisted hydrolysis process distinct from the cysteine-based catalysis of most deubiquitinating enzymes. The zinc ion activates a water molecule that performs nucleophilic attack on the carbonyl carbon of the isopeptide bond between the substrate lysine residue and the C-terminal glycine of the proximal ubiquitin. This results in cleavage at the base of ubiquitin chains, enabling complete ubiquitin recycling unlike many deubiquitinases that trim chains progressively from the distal end. [3] [1] Remarkably, Rpn11 demonstrates minimal linkage specificity, efficiently processing all ubiquitin chain linkage types (K48, K11, K63, etc.) with the exception of linear (M1-linked) ubiquitin chains, which are poorly cleaved. This broad specificity aligns with its role in processing diverse proteasomal substrates. [3] [2]
Recent research has revealed that Rpn11 functions as an allosteric ubiquitin sensor that regulates proteasomal conformational states beyond its catalytic function. Through single-molecule FRET studies, researchers have demonstrated that ubiquitin binding to Rpn11 stabilizes the proteasome in an engagement-competent (s1) state by approximately 3-4 fold, thereby facilitating substrate insertion into the ATPase motor and accelerating degradation initiation. [6] [7]
This allosteric regulation occurs through a mechanistic interface involving Rpn11, Rpt5, and the ubiquitin receptor Rpn10. When ubiquitin binds to Rpn11, it interferes with conformation-specific interactions of Rpn10, thereby attenuating spontaneous conformational switching of the proteasome and stabilizing the s1 state that is optimal for substrate engagement. This mechanism explains how both polyubiquitin chains and multiple mono-ubiquitins can allosterically promote substrate degradation up to 4-fold faster. [6] [7]
Schematic of Rpn11-mediated conformational regulation during substrate degradation
A defining feature of Rpn11 is its mechano-chemical activation by substrate translocation. The isolated Rpn11-Rpn8 heterodimer exhibits relatively low ubiquitin affinity (K~M~ > 100 μM) and slow catalytic rates (k~cat~ ~ 0.3-0.7 min⁻¹). However, when integrated within the proteasome and coupled to ATP-dependent substrate translocation, its deubiquitination efficiency increases dramatically, with rates approaching those of specialized deubiquitinases like AMSH. [3] This translocation-coupled activation is mediated through mechanical forces that facilitate the rate-limiting loop-to-hairpin transition of the Insert-1 region, properly positioning the scissile isopeptide bond in the active site for efficient cleavage. [3]
Ubiquitin-GC-TAMRA Assay: A robust high-throughput screening method utilizes Ub-GC-TAMRA, a ubiquitin variant containing a C-terminal Gly-Cys extension labeled with 5-carboxytetramethylrhodamine (TAMRA) via maleimide chemistry. This substrate enables continuous fluorescence monitoring of Rpn11 activity without requiring proteasome purification. The assay employs purified Rpn8-Rpn11 heterodimer in reaction buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100) with 1-10 μM ZnCl₂, initiated by Ub-GC-TAMRA addition (typically 0.1-1 μM). Rpn11 cleaves the Gly-Gly bond, releasing fluorescent TAMRA signal measurable at excitation/emission 543/575 nm. [3]
Inhibitor Characterization: This assay facilitates evaluation of Rpn11 inhibitors like capzimin (IC₅₀ ~ 0.5-2 μM) and thiolutin, as well as zinc chelators such as o-phenanthroline (OPA) that abrogate activity by sequestering the catalytic zinc ion. The system allows comprehensive kinetic analysis (K~M~, k~cat~, K~i~) under varied conditions. [3] [1]
FRET-Based Conformational Monitoring: To investigate Rpn11's allosteric regulation of proteasomal conformational states, researchers employ single-molecule FRET with fluorophores attached to specific proteasomal subunits (e.g., position 2 of Rpn9 and position 49 of Rpt1). This approach monitors real-time transitions between engagement-competent (s1, high FRET) and processing-competent (non-s1, low FRET) states under various conditions. [6] [7]
Experimental Workflow:
This methodology revealed that ubiquitin binding to Rpn11 reduces s1-to-non-s1 transition rates approximately 3-fold, quantitatively explaining the stabilization of engagement-competent states. [6]
Table: Key Methodologies for Rpn11 Structural Analysis
| Technique | Application | Key Findings | Resolution |
|---|---|---|---|
| X-ray Crystallography | Rpn11-Rpn8 heterodimer structure | Active site architecture, zinc coordination, Insert-1 loop conformation | 2.0 Å [2] |
| Cryo-EM | 26S proteasome holoenzyme with substrates | Rpn11 repositioning during translocation, conformational states | 3.5-4.5 Å [6] |
| Mutational Analysis | Functional domain mapping | Essential residues in JAMM motif, ubiquitin-binding surfaces | N/A |
| Archaeal Ortholog Studies | Evolutionary mechanistic insights | Conservation of conformational switching in CsRpn11 | 1.65 Å [4] |
Rpn11 demonstrates significant overexpression in multiple cancer types, including breast cancer, hepatocellular carcinoma, and others, where it correlates with advanced tumor grade, therapy resistance, and poor prognosis. In breast cancer, Rpn11 mRNA and protein levels are markedly elevated compared to adjacent normal tissue, and its expression promotes tumor cell proliferation, inhibits apoptosis, and enhances migration through epithelial-mesenchymal transition (EMT) regulation. [8] [1]
Mechanistic studies reveal that Rpn11 stabilizes various oncogenic proteins, including E2F1 transcription factor in hepatocellular carcinoma, thereby promoting cell cycle progression and tumorigenesis. Additionally, Rpn11 regulates DNA repair pathways through deubiquitination of repair proteins, potentially contributing to genomic instability and therapy resistance in malignant cells. [8] [1]
This compound: Identified through high-throughput screening, this compound represents a potent and selective Rpn11 inhibitor (IC₅₀ ~ 0.4-2.5 μM) that blocks proliferation of tumor cells in culture. This small molecule exhibits specificity for Rpn11 over related metalloproteases and demonstrates promising anticancer activity in solid tumors and leukemia models. [9] [1]
8-Thioquinoline (8TQ): An initial fragment-based lead compound (IC₅₀ ~ 2.5 μM) that was synthetically optimized to generate more potent derivatives. These compounds employ metal-binding pharmacophores that coordinate the catalytic zinc ion, effectively inhibiting deubiquitinase activity. [9]
Clinical Implications: Rpn11 inhibition presents a promising therapeutic strategy, particularly for bortezomib-resistant multiple myeloma and other malignancies where conventional proteasome inhibitors have limited efficacy. The differential expression of Rpn11 in tumors versus normal tissues and its central role in oncogenic stabilization networks make it an attractive molecular target for next-generation proteasome-targeted therapies. [1]
The evolving understanding of Rpn11 reveals several promising research avenues. The allosteric ubiquitin-sensing capability presents opportunities for developing novel regulators that modulate proteasomal activity without completely inhibiting degradation. Additionally, the conformational switching mechanism might be exploited for targeted protein degradation strategies, leveraging small molecules to stabilize specific proteasomal states that preferentially degrade oncogenic substrates.
Further structural studies examining Rpn11 in complex with ubiquitin and detailed mechanistic investigations of its interface with Rpn10 and Rpt subunits will provide crucial insights for rational drug design. The development of isoform-specific inhibitors and combination therapies targeting multiple proteasomal activities simultaneously represents another promising direction for oncology therapeutics.
Capzimin's therapeutic potential is rooted in its unique mechanism of action within the ubiquitin-proteasome system (UPS).
The following diagram illustrates the mechanism of this compound in comparison with classical proteasome inhibitors.
This compound targets Rpn11 in the 19S regulatory particle, while classical inhibitors like Bortezomib target the proteolytic sites in the 20S core particle.
For researchers aiming to work with this compound, here is a summary of key experimental evidence and methodologies from the literature.
| Experimental Context | Findings / Outcome | Citation |
|---|---|---|
| Biochemical Screening & Selectivity | Identified via HTS of 330,000 compounds. Selectivity over other JAMM proteases and metalloenzymes confirmed. | [2] |
| Anti-proliferative Assay | 72-hr incubation in A549, HEK-293T, HeLa cells. GI₅₀ values ranged 0.6 - 3.8 µM. Measured by CellTiter-Glo assay. | [3] |
| Mechanism Validation (Ubiquitin Accumulation) | HeLa cells pre-treated with MG132, then this compound. Reduced degradation rate of UbG76V-GFP reporter measured by fluorescence. | [2] [3] |
| Apoptosis Induction | HCT116 cells treated with this compound. Immunoblotting showed increased processed caspase-3 and cleaved PARP. | [2] |
| Activity in Bortezomib-Resistant Cells | This compound blocked proliferation in RPE1 cells engineered for Bortezomib resistance. | [2] |
While the discovery of this compound is promising, several challenges and future directions are apparent.
The 26S proteasome serves as the primary executioner of intracellular protein degradation in eukaryotic cells, playing indispensable roles in protein quality control, regulation of transcription, and cell division processes [1]. Cancer cells, particularly in hematological malignancies like multiple myeloma, demonstrate heightened dependence on proteasome function to manage the increased protein burden associated with rapid proliferation [2] [1]. This vulnerability has been successfully exploited therapeutically through proteasome inhibition, as demonstrated by the clinical success of bortezomib and carfilzomib, which target the β5 active sites within the 20S core particle (CP) [2] [1] [3]. However, despite providing significant clinical benefit, these treatments face substantial limitations including inherent resistance in some patients and acquired resistance in those who initially respond but eventually relapse [2] [1] [3]. These clinical challenges have created an urgent and unmet need to develop novel therapeutic agents that target protein homeostasis (proteostasis) through alternative mechanisms [2] [1] [3].
Capzimin represents a first-in-class inhibitor that addresses this need through a fundamentally different approach—targeting the Rpn11 subunit within the 19S regulatory particle (RP) rather than the conventional 20S catalytic sites [2] [1] [3]. This strategic shift in targeting offers promise for overcoming resistance mechanisms that limit current proteasome-directed therapies and expands the arsenal of drugs capable of modulating the ubiquitin-proteasome system in cancer cells [2] [4]. The identification and characterization of this compound emerged from systematic screening approaches focused on metalloenzyme inhibitors, culminating in a compound with distinct biochemical properties and promising anticancer activity [2] [1] [4].
This compound is a derivative of quinoline-8-thiol (8TQ), which was initially identified as a potent inhibitor of the proteasome 19S subunit Rpn11 [2] [1] [3]. The compound was optimized through medicinal chemistry to improve both potency and specificity, resulting in a molecule that demonstrates uncompetitive inhibition by specifically binding to the enzyme-substrate complex [1]. This mechanism is consistent with the structural biology of Rpn11, where the coordination site of the catalytic zinc atom becomes exposed to solvent only upon massive conformational changes that occur during substrate binding [1]. The compound exerts its effects by directly coordinating with the catalytic Zn²⁺ ion within Rpn11's JAMM (JAB1/MPN/Mov34 metalloenzyme) domain, forming a five-coordinate Zn²⁺ center with trigonal bipyramidal coordination geometry [1].
Table 1: Key Biochemical Properties of this compound
| Property | Value | Experimental Context |
|---|---|---|
| IC₅₀ for Rpn11 | 0.34 μM | Fluorescence polarization assay with purified proteasome [1] |
| Selectivity over Csn5 | 80-fold | Comparison of IC₅₀ values against related JAMM proteases [1] |
| Selectivity over AMSH | 10-fold | Comparison of IC₅₀ values against related JAMM proteases [1] |
| Selectivity over BRCC36 | 6-fold | Comparison of IC₅₀ values against related JAMM proteases [1] |
| Cellular activity | Low micromolar range | Anti-proliferation assays in cancer cell lines [2] |
The discovery of this compound's inhibitory activity emerged from two complementary screening approaches—a focused library of metal-binding pharmacophores (MBPs) and a high-throughput screen of over 330,000 compounds—both of which converged on the 8TQ moiety as the critical structural element for Rpn11 inhibition [1]. This remarkable convergence underscored the uniqueness of this chemical scaffold for targeting JAMM family metalloproteases and highlighted the power of focused library screening for identifying metalloenzyme inhibitors [1].
Rpn11 (also known as POH1 or PSMD14) is a metalloisopeptidase that resides in the 19S regulatory particle of the proteasome and plays an essential role in deubiquitinating substrates prior to their degradation [2] [1] [4]. Unlike other deubiquitinating enzymes associated with the proteasome, Rpn11's activity is tightly coupled to the degradation process itself, with its catalytic action occurring concurrently with substrate translocation into the 20S core particle [1]. The human genome encodes seven proteins containing complete JAMM domains with catalytic potential, including Rpn11, Csn5 (subunit of the COP9 signalosome), AMSH, AMSH-LP, BRCC36, MYSM1, and MPND [1]. Among these, Rpn11 stands out as essential for viability,
with point mutations in its catalytic site resulting in severe impairment of substrate degradation followed by cell death [1].
The following diagram illustrates the strategic positioning of this compound's target within the proteasome complex:
Strategic Inhibition of the 26S Proteasome by this compound: Targeting Rpn11 in the 19S Regulatory Particle
One of the most significant advantages of this compound over earlier-generation proteasome inhibitors is its favorable selectivity profile. Through systematic medicinal chemistry optimization, researchers developed this compound to show marked selectivity for Rpn11 over related JAMM proteases and other metalloenzymes [2] [1]. The compound demonstrates >5-fold selectivity for Rpn11 over other JAMM proteases and >2 logs selectivity (approximately 100-fold) over several other metalloenzymes [2] [1] [3]. This specificity is particularly important given the structural similarities among JAMM family proteases and the potential for off-target effects that could compromise therapeutic utility.
Table 2: Selectivity Profile of this compound Against Related Metalloenzymes
| Enzyme Target | IC₅₀ (μM) | Fold Selectivity (Relative to Rpn11) | Biological Role |
|---|---|---|---|
| Rpn11 | 0.34 | 1x | Essential proteasomal DUB [1] |
| Csn5 | 30 | ~80-fold less potent | COP9 signalosome subunit [1] |
| AMSH | 4.5 | ~10-fold less potent | Endosomal DUB [1] |
| BRCC36 | 2.3 | ~6-fold less potent | BRCA1-containing complex [1] |
| GLO1 | 43 | ~20-fold less potent | Glyoxalase system [1] |
| HDAC6 | >100 | >300-fold less potent | Histone deacetylase [1] |
| MMP2 | >100 | >300-fold less potent | Matrix metalloprotease [1] |
The exceptional selectivity of this compound is attributed to deliberate structural optimization during the drug development process. While the parent compound 8TQ showed relatively little discrimination between Rpn11, BRCC36, and AMSH, the derivative this compound acquired significant specificity through strategic chemical modifications [1]. This refined selectivity profile minimizes potential off-target effects while maintaining potent inhibition of the intended target, representing a significant advance in the development of metalloprotease inhibitors for therapeutic applications.
This compound treatment results in the stabilization of proteasome substrates, effectively blocking their degradation through the ubiquitin-proteasome pathway [2] [1]. Proteomic analyses have revealed that this compound stabilizes a specific subset of polyubiquitinated substrates, suggesting some selectivity in its effects on protein turnover rather than global inhibition of all proteasomal degradation [2] [1] [3]. This substrate-selective stabilization pattern differs from that observed with bortezomib, indicating that this compound's mechanism of action engages the proteasome in a fundamentally different manner [1]. The accumulation of polyubiquitinated proteins triggers proteotoxic stress within treated cells, initiating cascades that ultimately lead to cell death, particularly in malignant cells with already heightened dependence on proteostasis mechanisms [2] [1].
Beyond substrate stabilization, this compound treatment induces an unfolded protein response (UPR), reflecting endoplasmic reticulum stress resulting from impaired protein degradation [2] [3]. This activation of the UPR represents a coordinated cellular attempt to manage the accumulation of misfolded proteins but ultimately contributes to apoptotic signaling when the stress cannot be resolved [2]. Importantly, this compound demonstrates potent anti-proliferative activity against cancer cells, including those resistant to bortezomib, highlighting its potential to overcome resistance mechanisms that limit current proteasome-targeted therapies [2] [1] [3]. The compound effectively blocks proliferation across multiple cancer cell models, supporting its broad therapeutic potential in oncology applications, particularly for hematological malignancies.
The following diagram illustrates the cellular response pathway to this compound treatment:
Cellular Response Pathway to this compound Treatment
The identification of this compound and its parent compound 8TQ employed a sophisticated fluorescence polarization assay specifically designed to measure Rpn11 deubiquitinating activity [1]. This assay utilized a proteasome substrate with four tandem ubiquitins (Ub4) followed by a peptide labeled with Oregon Green on a unique cysteine residue (Ub4peptideOG) [1]. When incubated with proteasome, this substrate undergoes depolarization due to release of the peptideOG from Ub4, enabling quantitative measurement of Rpn11 activity. Key validation steps confirmed that the observed activity was genuinely attributable to Rpn11, as it was:
The primary screening of 330,000 compounds from the NIH Molecular Libraries Small Molecule Repository was conducted at 20 μM concentration, with hit confirmation through single-point assays and 10-point titrations [1]. Secondary screening eliminated compounds that inhibited thrombin processing of Ub4-peptideOG or equivalently blocked both MMP-2 and Rpn11 activity [1]. The final validation step tested remaining candidates for their ability to block proteasome-dependent degradation of reporter protein UbG76V-GFP in cells [1].
Comprehensive evaluation of this compound's specificity employed multiple complementary approaches:
These methodologically diverse assessments provided a robust characterization of this compound's selectivity, essential for establishing its potential as a targeted therapeutic agent.
Cellular mechanism studies employed several well-established techniques:
These comprehensive cellular studies confirmed that this compound engages its intended target in biologically complex environments and produces the desired functional outcomes relevant to cancer therapy.
This compound represents a significant advancement in proteasome inhibitor development by targeting a fundamentally different mechanism compared to established agents like bortezomib and carfilzomib [2] [1] [3]. Its unique mechanism of action—inhibiting deubiquitination rather than proteolytic activity—provides a promising alternative approach for patients who have developed resistance to existing therapies [2] [1]. The demonstrated activity against bortezomib-resistant cancer cells underscores its potential clinical utility in addressing a significant unmet need in multiple myeloma and possibly other malignancies [2] [1] [3].
The discovery and optimization of this compound also establishes proof-of-concept for targeting metalloenzymes within the ubiquitin-proteasome system, opening new avenues for drug development in this critical therapeutic area [2] [1]. The successful application of metal-binding pharmacophore screening and structure-based optimization provides a template for future development of metalloprotease inhibitors with enhanced specificity and reduced off-target effects [1]. Further investigation is warranted to fully explore the therapeutic potential of this compound and related compounds, particularly in combination regimens that may synergize with existing targeted therapies [2] [1].
Table 3: Comparison Between this compound and Conventional Proteasome Inhibitors
| Property | This compound | Bortezomib | Carfilzomib |
|---|---|---|---|
| Target | Rpn11 (19S RP) | β5 subunit (20S CP) | β5 subunit (20S CP) |
| Mechanism | Deubiquitination inhibition | Proteolytic inhibition | Proteolytic inhibition |
| Resistance Profile | Active against bortezomib-resistant cells [2] | Subject to resistance development [2] | Subject to resistance development [2] |
| Selectivity | High for Rpn11 over other JAMM proteases [1] | Specific for proteasome catalytic subunits | Specific for proteasome catalytic subunits |
| Clinical Status | Preclinical research [2] | FDA-approved [2] | FDA-approved [2] |
Capzimin's mechanism of action and biological effects are illustrated in the following workflow.
A Novel Target in the Proteasome: The 26S proteasome degrades proteins tagged with polyubiquitin chains. It consists of a 20S core particle (CP) that carries out proteolysis and a 19S regulatory particle (RP) that recognizes and prepares substrates [1] [2] [3]. Rpn11 (also known as POH1 or PSMD14) is a zinc-dependent deubiquitinase (DUB) located in the 19S RP [4] [1]. Its activity is essential and tightly coupled to substrate degradation; it cleaves the ubiquitin chain from the substrate just before the substrate is translocated into the 20S core for destruction [4] [1].
Distinct from Existing Therapies: Current FDA-approved proteasome inhibitors (e.g., Bortezomib, Carfilzomib) target the proteolytic β-subunits within the 20S core particle [4] [5]. By inhibiting Rpn11 in the 19S regulatory particle, this compound employs a completely different mechanism to block protein degradation, which allows it to retain activity even in cancer cells resistant to the older class of drugs [4] [5].
Key experimental methodologies from the foundational research on this compound are summarized below.
| Assay Type | Key Protocol Details | Key Findings / Outcome |
|---|---|---|
| Biochemical Rpn11 Inhibition | Fluorescence polarization assay using Ub₄-peptideᴼᴼ substrate with proteasome; measures depolarization from cleaved peptideᴼᴼ [4]. | Identified 8TQ moiety; determined this compound IC₅₀ of 0.34 μM; established uncompetitive inhibition [4]. |
| Cellular Target Engagement | HeLa cells pre-treated with MG132 (to block degradation), then with this compound; measured stabilization of Ubᴳ⁷⁶ⱽ-GFP reporter by fluorescence microscopy [4] [6]. | Confirmed on-target engagement in cells; this compound IC₅₀ of 0.6 μM in this assay [4] [6]. |
| Anti-Proliferative & Apoptosis Assay | 60-cancer cell line panel (NCI-60); treated with this compound for 72h; viability measured via Cell Titer-Glo. Apoptosis confirmed in HCT116 via immunoblot for cleaved caspase-3 and PARP [4] [6] [7]. | Median Gᴵ₅₀ of 3.3 μM; high activity in leukemia (SR: 0.67 μM) & solid tumors (NCI-H460: 0.7 μM); induced apoptosis [4] [6] [7]. |
| Selectivity Profiling | IC₅₀ determination against related JAMM proteases (Csn5, AMSH, BRCC36) and other metalloenzymes (HDAC6, MMPs) [4] [8]. | Demonstrated >5-fold selectivity over other JAMM proteases and >2-log selectivity over other metalloenzymes [4]. |
This compound is primarily used as a chemical tool in basic and translational research.
The table below summarizes the key characteristics of Capzimin:
| Property | Description |
|---|---|
| Molecular Target | Proteasome isopeptidase Rpn11 (PSMD14), a zinc-dependent metalloprotease of the 19S regulatory particle [1] [2]. |
| Mechanism of Action | Uncompetitive inhibitor that binds the catalytic zinc ion in Rpn11, specifically inhibiting its deubiquitinase activity and blocking substrate degradation after the proteasome engages with it [1] [2]. |
| Key Molecule | Derivative of the hit compound Quinoline-8-thiol (8TQ); research code is 3027 [1] [3]. |
| Specificity | Exhibits high selectivity: >80-fold for Rpn11 over the related JAMM protease Csn5, and >100-fold preference over various other metalloenzymes like HDAC6 and MMP2 [1]. |
| Cellular Effect | Stabilizes polyubiquitinated proteins, induces the unfolded protein response (UPR), and triggers apoptosis, effectively blocking cancer cell proliferation [1] [2]. |
This compound's mechanism is distinct from classical proteasome inhibitors like bortezomib. While bortezomib targets the proteolytic 20S core particle, this compound inhibits Rpn11 in the 19S regulatory particle. Rpn11 removes ubiquitin chains from substrates immediately before their translocation into the 20S core for degradation. By inhibiting this "deubiquitination gatekeeper," this compound effectively blocks the degradation of proteins that the cell has already marked for disposal.
The following diagram illustrates this unique mechanism of action and its functional consequences:
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, as shown in the table below:
| Cell Line | Cancer Type | Assay / Effect | Value (IC₅₀ or GI₅₀) |
|---|---|---|---|
| HeLa | Cervical Cancer | Inhibition of DUB activity (UbG76V-GFP degradation) [3] | 0.6 µM |
| SR | Leukemia (Multi-drug Resistant) | Anti-proliferative activity (72 hrs) [1] [3] | 0.67 µM (GI₅₀) |
| K562 | Chronic Myeloid Leukemia | Anti-proliferative activity (72 hrs) [1] [3] | 1.0 µM (GI₅₀) |
| NCI-H460 | Non-Small Cell Lung Cancer | Anti-proliferative activity (72 hrs) [1] [3] | 0.7 µM (GI₅₀) |
| MCF7 | Breast Cancer | Anti-proliferative activity (72 hrs) [1] [3] | 1.0 µM (GI₅₀) |
| A549 | Lung Cancer | Anti-proliferative activity (72 hrs) [3] | 3.8 µM (IC₅₀) |
| HEK-293T | Embryonic Kidney | Anti-proliferative activity (72 hrs) [3] | 2.1 µM (IC₅₀) |
Key experimental methodologies used to characterize this compound include:
This compound's value extends beyond being a chemical probe, showing significant therapeutic potential.
For scientists planning to use this compound in their work, please note:
Capzimin represents a first-in-class small molecule inhibitor that targets the Rpn11 subunit of the 19S regulatory particle of the 26S proteasome, offering a novel mechanism for disrupting protein homeostasis in cancer cells. Unlike conventional proteasome inhibitors such as bortezomib and carfilzomib that target the 20S core particle's catalytic sites, this compound specifically inhibits the JAMM domain deubiquitinase activity of Rpn11 (also known as PSMD14), thereby blocking the removal of ubiquitin chains from protein substrates prior to their degradation [1] [2]. This unique mechanism of action stabilizes polyubiquitinated proteins and induces proteotoxic stress, leading to unfolded protein response activation and apoptosis, particularly in malignant cells [1]. The compound was developed through structure-activity relationship optimization of the initial hit quinoline-8-thiol (8TQ), which was identified via high-throughput screening of metal-binding pharmacophores [1].
The therapeutic significance of this compound stems from its ability to overcome limitations of existing proteasome inhibitors. Research demonstrates that this compound maintains potent antitumor activity against cancer cells that have developed resistance to bortezomib, making it a promising candidate for treating relapsed or refractory malignancies [1] [3]. Additionally, this compound exhibits favorable selectivity, showing >5-fold preference for Rpn11 over related JAMM proteases such as Csn5, and >100-fold selectivity compared to various other metalloenzymes including HDAC6, MMP2, and carbonic anhydrase II [1] [4]. This specificity profile potentially translates to reduced off-target effects in experimental settings, enhancing its utility as a research tool and therapeutic prototype.
Table 1: Biochemical inhibitory activity of this compound against JAMM proteases and metalloenzymes
| Enzyme Target | IC₅₀ (μM) | Selectivity Fold (vs. Rpn11) | Biological Context |
|---|---|---|---|
| Rpn11 | 0.34 | 1.0 | 26S proteasome regulatory subunit |
| BRCC36 | 2.3 | 6.8 | BRCA1-BRCA2-containing complex subunit |
| AMSH | 4.5 | 13.2 | Associated molecule with the SH3 domain of STAM |
| Csn5 | 30.0 | 88.2 | COP9 signalosome subunit |
| Glyoxalase I (GLO1) | 43.0 | 126.5 | Methylglyoxal detoxification enzyme |
This compound demonstrates potent and selective inhibition against Rpn11 with an IC₅₀ of 0.34 μM, exhibiting significantly reduced activity against related JAMM proteases [1] [5]. The compound shows particularly high selectivity over Csn5 (88-fold) and Glyoxalase I (126-fold), highlighting its specificity within the metalloenzyme family [1]. This inhibitory profile represents a substantial improvement over the parent compound 8TQ, which showed minimal discrimination between Rpn11 and other JAMM proteases [1]. The uncompetitive inhibition mechanism of this compound is particularly noteworthy, as it specifically binds the enzyme-substrate complex rather than the free enzyme, consistent with the structural observation that the Rpn11 catalytic zinc site becomes exposed only upon substrate binding to the proteasome [1].
Table 2: Antiproliferative activity of this compound across various cancer cell lines
| Cell Line | Tumor Type | GI₅₀ (μM) | Assay Conditions |
|---|---|---|---|
| HeLa | Cervical adenocarcinoma | 0.6 | UbG76V-GFP degradation assay after MG132 pretreatment |
| A549 | Non-small cell lung cancer | 3.8 | 72-hour incubation, Cell Titer-Glo assay |
| HEK-293T | Embryonic kidney | 2.1 | 72-hour incubation, Cell Titer-Glo assay |
| SR | Leukemia | 0.67 | 72-hour incubation, NCI-60 panel |
| K562 | Chronic myelogenous leukemia | 1.0 | 72-hour incubation, NCI-60 panel |
| NCI-H460 | Non-small cell lung cancer | 0.7 | 72-hour incubation, NCI-60 panel |
| MCF7 | Breast cancer | 1.0 | 72-hour incubation, NCI-60 panel |
| HCT116 | Colorectal carcinoma | Not determined | Caspase-3/PARP cleavage observed |
This compound exhibits broad-spectrum antitumor activity across diverse cancer cell types, with a median GI₅₀ of 3.3 μM in the NCI-60 cancer cell line panel [5] [4]. Particularly promising activity was observed in hematological malignancies and select solid tumors, with submicromolar potency in several models [1] [5]. The compound effectively induces apoptotic cell death as demonstrated by caspase-3 activation and PARP cleavage in HCT116 cells, confirming its cell death mechanisms extend beyond cytostasis [5] [4]. Notably, in osteosarcoma models, this compound significantly reduced clonogenic survival, proliferation, and migration in metastatic canine OS cell lines, and similarly impaired viability of human OS cells cultured in 3D conditions that mimic metastatic sites [3] [6]. These findings support the potential utility of Rpn11 inhibition in aggressive mesenchymal malignancies that often demonstrate limited response to conventional therapies.
The UbG76V-GFP reporter assay provides a robust method for monitoring proteasome function in living cells. This protocol utilizes HeLa cells stably expressing the UbG76V-GFP reporter, where GFP is fused to a constitutively destabilizing ubiquitin moiety that targets it for proteasomal degradation [1] [5].
For direct assessment of polyubiquitin chain accumulation, treat cells with this compound (1-10 μM) for 12-24 hours, followed by lysis in RIPA buffer containing 10 mM N-ethylmaleimide (to inhibit deubiquitinases). Resolve proteins by SDS-PAGE and immunoblot with ubiquitin-specific antibodies [1].
The Cell Titer-Glo Luminescent Assay provides a quantitative measure of cell viability based on ATP content, reflecting metabolically active cells.
For clonogenic survival assays, treat cells with this compound for 24-48 hours, then reseed at low density (200-1000 cells/well in 6-well plates) and culture for 10-14 days to allow colony formation. Fix with methanol, stain with crystal violet, and count colonies >50 cells [3].
This compound treatment induces mitochondrial apoptosis through proteotoxic stress, which can be quantified using multiple complementary approaches:
Figure 1: this compound Mechanism of Action: This diagram illustrates the molecular pathway through which this compound induces apoptosis in cancer cells by inhibiting Rpn11-mediated deubiquitination, leading to proteotoxic stress and unfolded protein response activation.
Solubility and Stock Preparation: this compound has excellent solubility in DMSO (≥55.67 mg/mL, ~88.53 mM) [5] [4]. Prepare stock solutions at 10-100 mM in anhydrous DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term preservation. Under these conditions, the compound remains stable for at least 2 years at -80°C or 1 year at -20°C [5] [4]. For working solutions, use sterile techniques and ensure DMSO concentration in cell culture does not exceed 0.1-0.5% to maintain vehicle controls below toxic thresholds.
In Vitro Formulation: For cell-based assays, this compound is typically administered in DMSO vehicle, with final DMSO concentrations not exceeding 0.1% [1] [5]. For in vivo studies, the following formulation has been successfully used: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, prepared sequentially to achieve a clear solution at ≥2.5 mg/mL (3.98 mM) [5] [4]. Alternative formulations using 10% DMSO + 90% Corn oil may also be employed for specific administration routes [4].
Cell Line Selection: Based on published efficacy data, particularly responsive models include:
Time Course Considerations: this compound effects manifest at different timepoints:
Combination Strategies: this compound shows potential for synergistic interactions with conventional proteasome inhibitors [1] [7]. For combination studies with bortezomib or carfilzomib, sequential administration (this compound following 20S inhibition) may maximize synergistic effects by targeting complementary proteasome components [1].
Figure 2: Experimental Workflow for this compound Treatment: This diagram outlines the standardized procedure for conducting cell-based assays with this compound, highlighting key timepoints for specific experimental readouts.
This compound represents a valuable chemical probe for investigating Rpn11 biology and a promising therapeutic candidate targeting an alternative node in the ubiquitin-proteasome system. These detailed application notes and protocols provide researchers with comprehensive guidance for implementing this compound in experimental models, facilitating further investigation of this novel therapeutic strategy. The compound's unique mechanism of action, distinct from conventional 20S proteasome inhibitors, along with its activity in bortezomib-resistant models, positions it as both a useful research tool and a promising candidate for future therapeutic development.
This compound (also known as This compound dimer or compound 3027) represents a significant advancement in targeted cancer therapeutics as a potent and moderately specific inhibitor of the proteasome isopeptidase Rpn11. As a key component of the 19S regulatory particle of the 26S proteasome, Rpn11 plays a critical role in cellular protein homeostasis by removing polyubiquitin chains from substrates prior to their degradation. Unlike conventional proteasome inhibitors such as bortezomib that target the 20S core particle, this compound offers an alternative mechanism for proteasome inhibition, demonstrating particular promise against cancer cells resistant to existing therapies. The compound exhibits a unique metal-binding pharmacophore that selectively targets the catalytic Zn²⁺ ion within Rpn11's JAMM domain, enabling specific interference with proteasomal deubiquitination while showing reduced off-target effects compared to earlier inhibitors.
This compound has demonstrated impressive anticancer activity across various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer models, with median GI₅₀ values of approximately 3.3 μM in the NCI-60 cancer cell line panel. Its ability to stabilize polyubiquitinated substrates, induce unfolded protein response, and trigger apoptosis even in bortezomib-resistant cells positions it as a valuable chemical tool for probing proteasome biology and a promising candidate for further therapeutic development. These application notes provide comprehensive guidance on this compound solubilization, storage, and experimental application to ensure research reproducibility and optimal biological activity.
This compound exhibits favorable solubility properties in dimethyl sulfoxide (DMSO), making it suitable for experimental applications across various biological systems. The compound demonstrates concentration-dependent solubility with optimal dissolution achieved in pure DMSO under specific conditions. This characteristic is particularly important for maintaining compound integrity during storage and ensuring consistent dosing in experimental models.
Table 1: Solubility Characteristics of this compound in DMSO
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| DMSO Solubility | ≥55.67 mg/mL (88.53 mM) | 25°C, fresh DMSO | [1] [2] [3] |
| Stock Concentration | 25.0 mg/mL | For in vivo formulation | [1] [2] |
| Working Concentration | ≥2.5 mg/mL (3.98 mM) | In 10% DMSO + cosolvents | [1] [2] |
| Max Conc. in DMSO | 62.88 mg/mL (100 mM) | Not specified | [4] |
The molecular structure of this compound incorporates several pharmacophoric elements essential for its biological activity, including quinoline moieties and thiazole rings that contribute to its metal-binding capacity. The compound's balanced hydrophobicity (LogP = 5.2) enables both adequate membrane permeability and sufficient solubility in appropriate vehicles like DMSO. Understanding these properties is essential for proper experimental design and interpretation of results.
Table 2: Physicochemical Properties of this compound
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₃₀H₂₄N₆O₂S₄ | Elemental composition |
| Molecular Weight | 628.81 g/mol | - |
| CAS Number | 2084868-04-0 | Unique identifier |
| Purity | ≥98% | HPLC confirmed |
| Storage Conditions | Powder: -20°C (3 years); 4°C (2 years) | Long-term stability |
| Appearance | White to yellow solid powder | Physical characteristics |
This compound demonstrates potent antiproliferative effects across diverse cancer cell lines through its specific inhibition of Rpn11-mediated deubiquitination. The compound exhibits a distinct biological profile compared to conventional proteasome inhibitors, as it targets the regulatory particle rather than the catalytic core. This unique mechanism of action enables this compound to overcome resistance mechanisms that limit the efficacy of existing proteasome-targeted therapies.
Cellular Potency: this compound demonstrates concentration-dependent inhibition of cancer cell proliferation with IC₅₀ values ranging from 0.6 μM to 3.8 μM across various cell lines. Particularly promising activity has been observed in leukemia models (SR and K562 cell lines with GI₅₀ values of 0.67 μM and 1 μM, respectively), as well as solid tumors including NCI-H460 non-small cell lung cancer (GI₅₀ = 0.7 μM) and MCF7 breast cancer (GI₅₀ = 1.0 μM). [1] [5]
Apoptosis Induction: Treatment with this compound triggers programmed cell death through caspase-3 activation and cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of apoptotic signaling. Immunoblotting analyses in HCT116 cells have confirmed these molecular events, demonstrating that this compound not only inhibits proliferation but actively induces cell death pathways in susceptible malignancies. [1] [2]
Proteasome Substrate Stabilization: Proteomic analyses reveal that this compound treatment results in accumulation of polyubiquitinated proteins, confirming target engagement and inhibition of proteasomal degradation. This substrate stabilization leads to induction of the unfolded protein response, contributing to the compound's overall antiproliferative effects. [5]
A critical advantage of this compound over earlier Rpn11 inhibitors is its improved selectivity profile. The compound demonstrates 80-fold selectivity for Rpn11 over Csn5, 10-fold over AMSH, and 6-fold over BRCC36 (IC₅₀ = 30 μM, 4.5 μM, and 2.3 μM, respectively). Additionally, it shows >2 log preference for inhibiting Rpn11 compared to non-JAMM domain metalloenzymes including HDAC6, MMP2, MMP12, and carbonic anhydrase II. This selective targeting minimizes potential off-effects in experimental systems and enhances the interpretability of results. [5] [4]
Proper preparation of this compound stock solutions is fundamental to experimental success. The following protocol ensures optimal dissolution and long-term stability while maintaining compound integrity for biological applications.
Procedure:
Critical Considerations:
Preparation of working solutions from DMSO stocks requires careful consideration of solvent compatibility with biological systems. The following formulations maintain this compound solubility while ensuring cell viability and target engagement.
Protocol 1 (Aqueous Compatibility):
Protocol 2 (For Lipid-Compatible Studies):
Table 3: Recommended this compound Concentrations for Experimental Applications
| Application | Working Concentration | Dilution From Stock (25 mg/mL) | Incubation Time |
|---|---|---|---|
| Cellular Proliferation | 0.5-5 μM | 1:5000-1:500 dilution | 48-72 hours |
| Apoptosis Induction | 1-10 μM | 1:2500-1:500 dilution | 24-48 hours |
| Rpn11 Inhibition | 0.3-3 μM | 1:8333-1:833 dilution | 2-24 hours |
| Western Blot Analysis | 5-10 μM | 1:500-1:250 dilution | 12-24 hours |
For animal studies, this compound requires formulation approaches that balance solubility requirements with biological tolerance. The previously described Protocol 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) is recommended for most in vivo applications, providing acceptable solubility while minimizing potential solvent-related toxicities. When administering this compound in vivo, consider the following:
Dosing Considerations:
Stability Monitoring:
The following diagram illustrates this compound's mechanism of action and a typical experimental workflow for evaluating its biological effects:
Diagram 1: this compound Mechanism of Action and Experimental Workflow. This diagram illustrates the molecular pathway through which this compound inhibits Rpn11 activity, leading to accumulation of polyubiquitinated proteins, induction of proteotoxic stress, and ultimately apoptosis. The experimental workflow from compound preparation to data analysis is also shown.
The following diagram details the sequential protocol for preparing this compound stock and working solutions:
Diagram 2: this compound Stock Solution Preparation Protocol. This workflow details the sequential steps for proper preparation, aliquoting, and storage of this compound stock solutions to maintain compound integrity and ensure experimental reproducibility.
Researchers may encounter specific technical challenges when working with this compound. The following troubleshooting guide addresses common problems and provides practical solutions:
Precipitation in Working Solutions:
Reduced Biological Activity:
Cellular Toxicity at Low Concentrations:
Maintaining compound integrity throughout experimental procedures is essential for generating reliable data. Implement the following quality control measures:
This compound represents a valuable chemical probe for investigating proteasome biology and a promising therapeutic candidate with a unique mechanism of action distinct from conventional proteasome inhibitors. The solubility characteristics and formulation protocols outlined in these application notes provide researchers with comprehensive guidance for employing this compound effectively in both in vitro and in vivo systems. By adhering to the recommended procedures for solution preparation, storage, and experimental application, scientists can ensure compound stability, biological activity, and reproducibility across studies. The continued investigation of this compound and its derivatives holds significant potential for advancing our understanding of proteasomal function and developing novel anticancer strategies targeting protein homeostasis.
The table below summarizes key physicochemical data for Capzimin to guide your solution preparation.
| Property | Specification |
|---|---|
| Chemical Name | 8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide] [1] |
| CAS Number | 2084868-04-0 [2] [1] |
| Molecular Formula | C₃₀H₂₄N₆O₂S₄ [2] [1] |
| Molecular Weight | 628.81 g/mol [2] [1] |
| Purity | ≥98% (HPLC) [1] |
| Storage (Powder) | -20°C; stable for 3 years [2] |
| Appearance | White to yellow solid powder [2] |
Important Note: this compound is labeled "for research use only, not for human use" [2]. Standard laboratory safety practices should be followed when handling this compound.
A stable, concentrated stock solution is foundational for consistent experimental results. The primary solvent is DMSO, in which this compound has high solubility.
| Parameter | Specification |
|---|---|
| Recommended Solvent | DMSO [2] |
| Solubility in DMSO | ≥ 55.67 mg/mL (≥ 88.53 mM) [2] |
| Common Stock Concentration | 25.0 mg/mL (39.75 mM) [2] |
| Storage | -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [2]. |
Preparation Protocol:
For cell-based assays, dilute the DMSO stock solution into your cell culture medium. The final DMSO concentration should typically be kept below 0.1-1.0% to avoid cytotoxicity.
For animal studies, this compound can be formulated for administration. Below are two tested in vivo formulations. It is critical to add the solvents sequentially from left to right and ensure the solution is clear at each step before proceeding [2].
| Formulation | Composition | Final Concentration |
|---|---|---|
| Formulation 1 (Aqueous) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] | ≥ 2.5 mg/mL (3.98 mM) [2] |
| Formulation 2 (Oil-based) | 10% DMSO + 90% Corn Oil [2] | ≥ 2.5 mg/mL (3.98 mM) [2] |
Example Preparation for Formulation 1: To prepare 1 mL of Formulation 1 for injection:
This compound inhibits Rpn11, a deubiquitinating enzyme in the 19S regulatory particle of the proteasome, leading to the accumulation of polyubiquitinated proteins and cell death [3]. Key experimental data is summarized below.
| Assay Type | Details / Cell Line | Result (GI₅₀ / IC₅₀) |
|---|---|---|
| Target Potency | Rpn11 (biochemical assay) | IC₅₀ = 0.34 µM [3] |
| Target Selectivity | Csn5 | IC₅₀ = 30 µM [2] [3] [1] |
| AMSH | IC₅₀ = 4.5 µM [2] [3] [1] | |
| BRCC36 | IC₅₀ = 2.3 µM [2] [3] [1] | |
| Cancer Cell Proliferation | NCI-H460 (Non-small cell lung cancer) | GI₅₀ = 0.7 µM [2] [3] |
| MCF7 (Breast cancer) | GI₅₀ = 1.0 µM [2] [3] | |
| SR (Leukemia) | GI₅₀ = 0.67 µM [2] | |
| K562 (Leukemia) | GI₅₀ = 1.0 µM [2] |
The following diagram illustrates the mechanism of action of this compound and the experimental workflow for its application.
Capzimin is a potent and specific small-molecule inhibitor of the proteasomal deubiquitinase PSMD14 (Rpn11), a subunit of the 19S regulatory particle [1] [2]. It offers a unique mechanism to inhibit the Ubiquitin-Proteasome System (UPS) by blocking substrate deubiquitination prior to degradation, which is distinct from the classical 20S core particle inhibitors like Bortezomib [1] [3].
Its application is particularly valuable for studying proteasome biology, protein homeostasis, and as a potential chemotherapeutic agent, showing efficacy even in Bortezomib-resistant cancer cells [1].
The effective concentration of this compound can vary depending on the cell type and experimental goal. The table below summarizes concentrations and key findings from published studies.
| Cell Line / System | This compound Concentration | Treatment Duration | Key Experimental Findings | Source Context |
|---|
| H4 neuroglioma & HeLa cells | 10 µM | 4-24 hours | • Inhibited Golgi-to-ER retrograde transport. • Induced Golgi swelling. • Potently blocked macroautophagy. | [2] | | Macrophages (infected with Salmonella) | 20 µM | Not specified (high-throughput screen) | Significantly reduced intracellular bacterial load. | [4] | | Various cancer cells (e.g., multiple myeloma) | 1–10 µM | 4-18 hours | • Stabilized proteasome substrates. • Induced unfolded protein response. • Blocked proliferation of cancer cells, including Bortezomib-resistant lines. | [1] |
This protocol is adapted from studies in H4 human neuroglioma and HeLa cells [2].
Objective: To study the role of PSMD14 in membrane trafficking and autophagy.
Materials:
Method:
Notes: The inhibition of the proteolytic 20S core with MG132 does not recapitulate this phenotype, confirming the specific role of the 19S subunit PSMD14 in this pathway [2].
This protocol is based on experiments demonstrating this compound's efficacy against various cancer cell lines [1].
Objective: To evaluate the cytotoxic and substrate-stabilizing effects of this compound in cancer cells.
Materials:
Method:
Notes: this compound stabilizes a subset of polyubiquitinated proteins that may differ from those stabilized by 20S proteasome inhibitors, highlighting its distinct mechanism [1].
This protocol outlines how this compound was identified as a hit in a screen for compounds that enhance macrophage-mediated bacterial clearance [4].
Objective: To identify host-directed therapies that impair intracellular bacterial survival.
Materials:
Method:
Notes: In this context, this compound acts via a host-targeting mechanism, as it exhibits no direct antibacterial activity in axenic culture [4].
The following diagram illustrates the mechanism by which this compound disrupts proteasome function and downstream cellular processes.
Diagram Title: Cellular Consequences of Rpn11 Inhibition by this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and drug discovery, quantifying the concentration of a therapeutic compound required to inhibit a specific biological process or target by 50% [1]. Its accurate determination is essential for evaluating drug potency and efficacy.
While traditional Western blotting is a common technique, the In-Cell Western (ICW) assay offers a powerful, physiologically relevant alternative for IC50 analysis. This method combines the specificity of immunoassays with the protein analysis of Western blotting but is performed directly within intact, fixed cells. Key advantages include [1]:
The following diagram outlines the core workflow for determining this compound's IC50 using an In-Cell Western assay. This process enables the generation of a dose-response curve from which the IC50 value is calculated.
Step 1: Cell Culture and Compound Treatment
Step 2: Cell Fixation and Permeabilization
Step 3: Antibody Staining and Detection
Step 4: Image Acquisition and Data Analysis
The principles of SDS-PAGE are foundational to protein separation. The table below summarizes key parameters for successful gel electrophoresis, a technique that can also be adapted for validation of In-Cell Western results.
Table 1: SDS-PAGE Optimization Guide for Protein Separation
| Parameter | Consideration | Application Note |
|---|---|---|
| Gel Percentage | Protein Size Range | Low MW (10-50 kDa): 15% gel. Mid MW (40-100 kDa): 12% gel. High MW (>70 kDa): 10% gel [2]. |
| Sample Preparation | Denaturation & Reduction | Boil samples in Laemmli buffer with SDS and a fresh reducing agent (e.g., DTT or β-mercaptoethanol) for 5-10 minutes to fully denature proteins [3] [2]. |
| Buffer System | pH and Composition | Use a discontinuous Tris-glycine buffer system. The stacking gel (pH ~6.8) and resolving gel (pH ~8.8) create a moving boundary that sharpens bands [2]. |
| Common Issues | Troubleshooting | Smiling bands: Incorrect buffer or excessive voltage. Smeared bands: Insufficient denaturation/reduction or high salt concentration. Multiple bands: Protein degradation (use protease inhibitors) [2]. |
Capzimin is a potent, selective inhibitor of the proteasome isopeptidase Rpn11. Below is a summary of its key identifiers and storage requirements.
| Property | Specification |
|---|---|
| Chemical Name | 8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide] [1] |
| CAS Number | 2084868-04-0 [2] [1] [3] |
| Molecular Formula | C₃₀H₂₄N₆O₂S₄ [2] [1] [3] |
| Molecular Weight | 628.81 g/mol [2] [1] [3] |
| Purity | ≥98% (HPLC) [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [2] [3]. |
| Storage (Solution) | -80°C for 6 months or -20°C for 1 month [2] [3]. |
| Shipping | Stable at ambient temperature for several days [3]. |
Proper reconstitution is critical for maintaining this compound's stability and activity in experiments.
| Solvent | Solubility | Stock Solution Concentration |
|---|---|---|
| DMSO | ≥ 55.67 mg/mL (88.53 mM) [2] [3] | 25.0 mg/mL (clear solution) [2] |
Preparation Instructions:
The following section details methodologies for using this compound in cellular assays.
This protocol is adapted from studies demonstrating that this compound blocks cancer cell proliferation and induces apoptosis [2] [4].
Key Findings from Literature:
Workflow Diagram
The following diagram outlines the key experimental steps for treating cells with this compound to assess its anti-proliferative and pro-apoptotic effects.
This compound inhibits the proteasome through a unique mechanism by targeting the Rpn11 subunit in the 19S regulatory particle, distinct from classical β5 subunit inhibitors like Bortezomib [4] [5].
Key Characteristics:
For animal studies, this compound can be formulated using one of the following protocols. Always prepare fresh in vivo formulations for optimal results [2] [3].
Formulation 1: Aqueous Solution
Formulation 2: Oil-Based Solution
This compound represents a first-in-class inhibitor targeting the Rpn11 subunit of the 26S proteasome, offering an alternative therapeutic approach to conventional proteasome inhibitors. As a potent and moderately specific inhibitor of proteasome isopeptidase Rpn11, this compound demonstrates a novel mechanism of action distinct from FDA-approved proteasome inhibitors like bortezomib and carfilzomib, which target the β5 subunit of the 20S core particle [1]. The 26S proteasome is a vital cellular machine that maintains protein homeostasis through degradation of polyubiquitinated proteins, a process particularly crucial in multiple myeloma and other cancers [2]. Rpn11 is a Zn²⁺-dependent metalloisopeptidase located in the 19S regulatory particle that removes ubiquitin chains from substrates prior to their degradation, and its inhibition blocks the overall proteolytic function of the proteasome [3].
The molecular structure of this compound (C₃₀H₂₄N₆O₂S₄, CAS No. 2084868-04-0) was optimized from the initial fragment hit quinoline-8-thiol (8TQ) through structure-activity relationship studies [1] [3]. This compound exhibits >5-fold selectivity for Rpn11 over related JAMM proteases and >2-log selectivity against several other metalloenzymes, making it a valuable chemical tool for probing Rpn11 biology [2]. Unlike cysteine protease inhibitors that target the 20S core particle, this compound's mechanism involves coordination with the catalytic Zn²⁺ ion in Rpn11's JAMM domain, effectively blocking deubiquitination and subsequent protein degradation [3]. This unique mechanism of action enables this compound to overcome resistance to conventional proteasome inhibitors, showing significant activity against cancer cells resistant to bortezomib [1].
Table 1: Enzymatic inhibition profile of this compound against Rpn11 and related JAMM proteases
| Enzyme Target | IC₅₀ (μM) | Selectivity Fold (vs Rpn11) | Biological Context |
|---|---|---|---|
| Rpn11 (POH1) | 0.34 | 1.0 | 19S proteasome regulatory particle |
| Csn5 | 30.0 | ~80 | COP9 signalosome |
| AMSH | 4.5 | ~10 | Endosomal trafficking |
| BRCC36 | 2.3 | ~6 | BRCA1-DNA repair complex |
| GLO1 | 43.0 | ~126 | Glyoxalase system |
This compound demonstrates remarkable selectivity for Rpn11 over other JAMM family deubiquitinases, with approximately 80-fold selectivity against Csn5, 10-fold against AMSH, and 6-fold against BRCC36 [1] [4]. This selectivity profile is particularly noteworthy given the high structural conservation among JAMM domain proteases. Furthermore, this compound shows minimal activity against non-JAMM metalloenzymes including HDAC6, MMP2, MMP12, and carbonic anhydrase II, with >100-fold selectivity for Rpn11 over these enzymes [1]. The exceptional selectivity of this compound makes it an ideal chemical probe for dissecting Rpn11-specific functions within the ubiquitin-proteasome system.
Table 2: Antiproliferative activity of this compound across human cancer cell lines
| Cell Line | Cancer Type | GI₅₀/IC₅₀ (μM) | Assay Type | Exposure Time |
|---|---|---|---|---|
| HeLa | Cervical cancer | 0.6 | UbG76V-GFP degradation | 72 hours |
| A549 | Lung adenocarcinoma | 3.8 | Cell Titer-Glo viability | 72 hours |
| HEK-293T | Embryonic kidney | 2.1 | Cell Titer-Glo viability | 72 hours |
| SR | Leukemia | 0.67 | NCI-60 panel screening | 72 hours |
| K562 | Chronic myelogenous leukemia | 1.0 | NCI-60 panel screening | 72 hours |
| NCI-H460 | Non-small cell lung cancer | 0.7 | NCI-60 panel screening | 72 hours |
| MCF7 | Breast cancer | 1.0 | NCI-60 panel screening | 72 hours |
| HCT116 | Colorectal carcinoma | Not determined (apoptosis induction) | Caspase-3/PARP cleavage | 24-48 hours |
When screened against the NCI-60 cancer cell line panel, this compound exhibited a median GI₅₀ of 3.3 μM, demonstrating broad-spectrum antiproliferative activity across diverse cancer types [4] [5]. Particularly promising activity was observed in leukemia cells (SR and K562 cell lines with GI₅₀ values of 0.67 μM and 1 μM, respectively) and several solid tumor cell lines including NCI-H460 (non-small cell lung cancer; GI₅₀ = 0.7 μM) and MCF7 (breast cancer; GI₅₀ = 1.0 μM) [1] [4]. Importantly, this compound effectively induced apoptosis in cancer cells, as evidenced by cleavage of caspase-3 and PARP in HCT116 cells, confirming that the compound not only inhibits proliferation but also activates programmed cell death pathways [4].
Fluorescence Polarization Assay for Rpn11 Inhibition
The following protocol describes the standardized method for evaluating Rpn11 inhibition using fluorescence polarization, adapted from the original screening approach that identified this compound [1] [3]:
Assay Principle: This assay measures the deubiquitinating activity of Rpn11 using a proteasome substrate with four tandem ubiquitins (Ub4) followed by a peptide labeled with Oregon Green (Ub4peptideOG). Proteasome-mediated cleavage releases the peptideOG, resulting in fluorescence depolarization that can be quantitatively measured [1].
Reagent Preparation:
Assay Procedure:
Data Analysis:
This assay specifically measures Rpn11 activity as it is insensitive to cysteine-based deubiquitinase inhibitors and depends on ATP hydrolysis, characteristics unique to Rpn11 among proteasome-associated DUBs [1].
Cell Titer-Glo Luminescent Cell Viability Assay
The following protocol details the standardized method for assessing this compound's antiproliferative effects across cancer cell lines:
Cell Culture Preparation:
Compound Treatment:
Viability Measurement:
Data Analysis:
This protocol has been successfully applied to characterize this compound's antiproliferative effects across diverse cancer cell lines, including A549 (lung adenocarcinoma), HEK-293T (embryonic kidney), and various leukemia models [4].
The diagram below illustrates the mechanism of this compound action within the ubiquitin-proteasome system:
This compound specifically targets the Rpn11 subunit within the 19S regulatory particle of the 26S proteasome, a Zn²⁺-dependent metalloisopeptidase that cleaves ubiquitin chains from substrates before their translocation into the 20S core particle for degradation [1] [6]. Inhibition of Rpn11's deubiquitination activity prevents substrate processing, leading to accumulation of polyubiquitinated proteins and subsequent induction of proteotoxic stress [1]. This cellular stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis through caspase-3 and PARP cleavage pathways [4] [5]. The mechanism is distinct from conventional proteasome inhibitors that target the catalytic sites within the 20S core particle, potentially allowing this compound to overcome resistance to existing therapies [1].
Table 3: Proteasome-associated deubiquitinases and their therapeutic targeting
| DUB | Proteasome Association | Catalytic Type | Function | Inhibitors |
|---|---|---|---|---|
| RPN11 | Integral subunit | JAMM metalloprotease | Committed substrate deubiquitination | This compound |
| USP14 | Transient interactor | Cysteine protease | Substrate editing checkpoint | IU1 series |
| UCH37 | Stable component | Cysteine protease | Ubiquitin chain trimming | - |
The human 26S proteasome associates with three major deubiquitinases: Rpn11, USP14, and UCH37, each with distinct functions, localization, and catalytic mechanisms [6]. Unlike USP14 and UCH37, which can edit ubiquitin chains and potentially rescue substrates from degradation, Rpn11-mediated deubiquitination is coupled to substrate degradation and occurs after the commitment step [6]. This critical difference explains why Rpn11 inhibition leads to more profound blockade of proteasomal function compared to USP14 inhibition. The JAMM metalloprotease mechanism of Rpn11 distinguishes it from the cysteine protease activities of USP14 and UCH37, enabling development of specific metalloenzyme inhibitors like this compound that don't affect thiol-based DUBs [1] [3].
This compound serves as a valuable chemical tool for investigating proteasome biology and exploring novel therapeutic strategies for cancer treatment. Its demonstrated efficacy against bortezomib-resistant cancer cells suggests potential applications in overcoming resistance to conventional proteasome inhibitors [1]. Additionally, this compound's unique mechanism of action enables researchers to dissect the specific contributions of Rpn11 to proteasomal function, separate from other proteasome-associated DUB activities [6].
In cancer biology research, this compound can be utilized to study proteotoxic stress mechanisms and explore combination therapies that enhance unfolded protein response activation. The compound's broad-spectrum antiproliferative activity across the NCI-60 panel suggests potential utility in various cancer types, with particular promise in leukemia and solid tumors such as non-small cell lung cancer and breast cancer [4] [5]. Furthermore, this compound's ability to induce apoptosis in cancer cells makes it suitable for investigating cell death pathways activated by proteasome dysfunction.
For drug development applications, this compound represents a lead compound for developing Rpn11-targeted therapeutics. The detailed protocols provided enable researchers to evaluate next-generation Rpn11 inhibitors and assess their potency, selectivity, and cellular efficacy. The well-characterized selectivity profile of this compound against related JAMM proteases provides a benchmark for developing increasingly specific Rpn11 inhibitors [1] [3].
Solubility and Storage: this compound is soluble in DMSO at ≥55 mg/mL (88.53 mM) [4] [5]. For long-term storage, maintain powder at -20°C (stable for 3 years) or 4°C (stable for 2 years). Stock solutions in DMSO should be stored at -80°C (stable for 2 years) or -20°C (stable for 1 year), with aliquoting recommended to avoid freeze-thaw cycles.
In Vivo Formulations: For animal studies, this compound can be formulated at 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (sequential addition required) [5]. Alternatively, 10% DMSO + 90% corn oil can be used for longer-duration studies.
Enzymatic Assays: Include Zn²⁺ chelators like EDTA as controls to validate metal-dependent inhibition mechanisms [3]. The use of excess Zn(cyclen)²⁺ can competitively reverse this compound inhibition, confirming metal coordination as the inhibition mechanism [1].
Cellular Assays: Pre-treatment with MG132 (a proteasome inhibitor) enhances detection of UbG76V-GFP degradation, providing a more sensitive measure of Rpn11 inhibition in cellular contexts [4]. For apoptosis assays, optimize treatment duration (typically 24-48 hours) and include positive controls like staurosporine.
This compound represents a structurally and mechanistically distinct class of proteasome inhibitors that specifically target the Rpn11 subunit of the 19S regulatory particle. The comprehensive application notes and detailed protocols provided herein enable researchers to effectively evaluate this compound's enzymatic inhibition, cellular antiproliferative activity, and mechanism of action. The well-characterized selectivity profile and robust efficacy across diverse cancer cell lines position this compound as both a valuable chemical tool for probing proteasome biology and a promising lead compound for therapeutic development. These standardized protocols ensure reproducibility across research settings and facilitate comparative analysis of next-generation Rpn11 inhibitors.
Caspases are cysteine proteases that are central regulators of apoptosis. They are typically categorized as initiators (e.g., caspases-8, -9, -10) or executioners (e.g., caspases-3, -7) [1]. Activation of initiator caspases occurs through dimerization within multi-protein complexes, which in turn cleave and activate the executioner caspases that dismantle the cell [2] [3].
The following diagram illustrates the core hierarchy of caspase activation in the two main apoptotic pathways, which is crucial for contextualizing any caspase assay.
Most caspase activity assays use a similar core principle: a caspase-specific peptide sequence (like DEVD for caspases-3 and -7) is linked to a reporter molecule (e.g., a fluorogenic dye). Upon caspase-mediated cleavage, the reporter is released and produces a measurable signal [4] [2].
Here are detailed protocols for two common types of caspase assays that can be used to evaluate the efficacy of Capzimin.
This protocol uses the CellEvent Caspase-3/7 reagent and is designed for monitoring apoptosis dynamically in live cells without wash steps, preserving fragile apoptotic cells [4] [5].
Step-by-Step Procedure:
Key Considerations:
This protocol uses the Image-iT LIVE Kits, which employ a different mechanism based on fluorescently labeled inhibitors of caspases (FLICs) that covalently bind to active caspase enzymes [4].
Step-by-Step Procedure:
Key Considerations:
The table below summarizes the key features of these and other common assay types to help you select the most appropriate method for your research on this compound.
| Assay Type / Product | Detection Mechanism | Caspase Target | Key Features | Best Suited For |
|---|---|---|---|---|
| Real-Time (CellEvent) [4] [5] | Fluorogenic substrate (DEVD-dye) | Caspase-3/7 | No-wash, live-cell, kinetic data, fixable | Monitoring dynamics of apoptosis in live cells over time. |
| End-Point (Image-iT LIVE) [4] | Irreversible binding (FLIC) | Caspase-3/7 or Poly-caspases (VAD) | Wash required, end-point, highly specific | Snapshot analysis of caspase activity at a precise time point. |
| Luminescent (Caspase-Glo) [6] | Luminescent substrate (DEVD-luciferin) | Caspase-3/7 | Homogeneous, "add-mix-measure", high-throughput | Simple, high-throughput screening in microplates. |
| Western Blot [1] | Antibody detection of cleaved fragments | Specific caspases or cleavage products (e.g., cleaved PARP) | Semi-quantitative, confirms proteolysis | Validating cleavage of specific caspase targets or substrates. |
When applying these protocols to study this compound, please pay close attention to the following points:
The table below summarizes key selectivity data for this compound (also referred to as compound 3027 in research literature):
| Target / Enzyme | IC₅₀ or Potency | Selectivity Fold-Change (vs. Rpn11) | Notes |
|---|---|---|---|
| Rpn11 (PSMD14) | IC₅₀ = 0.34 μM [1] | Baseline | Potent inhibition; chelates catalytic Zn²⁺ [2]. |
| CSN5 | IC₅₀ = 30 μM [1] | ~80-fold selective for Rpn11 [2] [1] | Related JAMM protease. |
| AMSH | IC₅₀ = 4.5 μM [1] | ~10-fold selective for Rpn11 [1] | Related JAMM protease. |
| BRCC36 | IC₅₀ = 2.3 μM [1] | ~6-fold selective for Rpn11 [1] | Related JAMM protease. |
| Other Metalloenzymes | IC₅₀ >> (e.g., 43 μM for GLO1) [1] | >2 logs (100-fold) selective for Rpn11 [3] [4] | Includes HDAC6, MMP2, MMP12, Carbonic Anhydrase II [1]. |
Here are solutions to common issues encountered when working with this compound.
FAQ 1: My assay shows a lack of selectivity for Rpn11 over other JAMM proteases. What could be wrong?
FAQ 2: The potency of this compound in my cellular assays is lower than expected.
FAQ 3: How does this compound achieve its selectivity mechanism?
Validated Biochemical Assay for Rpn11 Inhibition
The following workflow and diagram outline a robust fluorescence polarization assay used to discover and characterize this compound [1].
Cellular Target Engagement Assay
To confirm this compound acts on-target in cells, you can monitor the stabilization of proteasome substrates [1] [5].
The following diagram illustrates the key structural insights for this compound's selectivity, crucial for rational drug design.
| Aspect | Key Information | Recommendations & Protocols |
|---|---|---|
| General Solubility | Soluble in DMSO (≥55.67 mg/mL). "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" [1]. | Use newly opened, anhydrous DMSO to prepare stock solutions. |
| Stock Solution Stability | Long-term Storage: Up to 2 years at -80°C; up to 1 year at -20°C [1]. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| Working Solution Stability | No specific data on the stability of diluted working solutions in aqueous buffers is available. | It is recommended to prepare working solutions freshly on the same day of use [1]. |
| In Vitro & In Vivo Formulations | Can be formulated for in vivo studies using solvents like DMSO, PEG300, Tween-80, and saline or corn oil [1]. | Follow specific preparation protocols to ensure solubility and stability in the final biological matrix. |
Here are detailed methodologies for key experiments cited in the literature, which can serve as a reference for your own experimental design.
This protocol is based on experiments used to determine the IC₅₀ of this compound in various cancer cell lines [1].
This method was used to confirm that this compound induces apoptosis in HCT116 cells [1].
This is a general protocol for preparing a solution for animal studies, based on the information provided by commercial suppliers [1].
The diagram below outlines a general logical workflow for designing experiments with this compound, from preparation to key assays.
What is Capzimin and why is its permeability a challenge?
This compound is a quinoline-8-thiol derivative known to target the proteasomal Rpn11 active-site zinc. However, it also inhibits other metalloenzymes like BRCC36 and AMSH, indicating a potential challenge in achieving selectivity [1]. Improving its cell permeability is crucial for enhancing its efficacy and reducing off-target effects.
How can I assess this compound's cellular permeability?
The Caco-2 cell line, derived from human colon carcinoma, is a standard in vitro model for predicting intestinal absorption and permeability [2] [3]. The assay measures the Apparent Permeability Coefficient (Papp), which correlates with in vivo absorption.
The table below outlines the standard interpretation of Papp values for predicting absorption [2] [3]:
| In vitro Papp Value (cm/s) | Predicted In Vivo Absorption |
|---|---|
| Papp ≤ 1.0 × 10⁻⁶ | Low (0-20%) |
| 1.0 × 10⁻⁶ < Papp ≤ 10 × 10⁻⁶ | Medium (20-70%) |
| Papp > 10 × 10⁻⁶ | High (70-100%) |
Here is a detailed methodology for a key experiment to evaluate compound permeability, based on standardized protocols [3] [4].
1. Cell Culture and Monolayer Preparation
2. Monolayer Integrity Validation Before the assay, verify the monolayer integrity using:
3. Permeability Assay
4. Data Calculation and Analysis Calculate the Papp (cm/s) using the formula: Papp = (dQ/dt) / (A × C₀) Where:
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) [3].
Based on general strategies for enhancing drug delivery, here are approaches you can investigate for this compound:
1. Formulation-Based Strategies
2. Targeting Cellular Transport Mechanisms
The following diagram summarizes the core strategies for improving cell permeability.
FAQ 1: We observe low permeability for this compound. What are the first parameters to check?
FAQ 2: The Efflux Ratio for this compound is high. What does this mean and how can we proceed?
Capzimin is a potent and specific inhibitor of the proteasomal deubiquitinase Rpn11 (POH1/PSMD14), a subunit of the 19S regulatory particle [1] [2]. Its mechanism of action is distinct from classical proteasome inhibitors like Bortezomib, which target the 20S core's catalytic sites.
The table below summarizes its key characteristics and the hypothesized sources of its toxicity.
| Aspect | Description | Implication for Toxicity |
|---|---|---|
| Molecular Target | Rpn11 (POH1/PSMD14), a JAMM metalloprotease in the 19S proteasome lid [1]. | Target is essential for viability of both normal and cancer cells. |
| Mechanism of Action | Inhibits deubiquitinating activity by chelating the catalytic Zn²⁺ ion, blocking substrate degradation [1]. | Leads to accumulation of polyubiquitinated proteins and proteotoxic stress [1]. |
| Cellular Outcome | Induces Unfolded Protein Response (UPR) and blocks proliferation of cancer cells, including those resistant to Bortezomib [1]. | UPR activation can trigger apoptosis pathways. |
| Selectivity | >5-fold selectivity for Rpn11 over related JAMM proteases (e.g., Csn5, AMSH); >2-log selectivity over other metalloenzymes (HDAC6, MMPs) [1]. | High selectivity reduces off-target effects, suggesting toxicity is primarily on-target. |
| Key Differentiator | Does not directly inhibit the 20S core's chymotrypsin-like, trypsin-like, or caspase-like activities [1]. | Toxicity profile differs from 20S inhibitors; may not cause overlapping side effects (e.g., peripheral neuropathy). |
The following diagram illustrates the mechanism of this compound and the subsequent cellular signaling that leads to toxicity, based on proteomic and cell biological data [1].
Since no direct "antidote" for this compound exists, you can explore these research-driven strategies to manage its effects in experimental models.
A pulsatile or intermittent dosing schedule could allow normal cells to recover from proteotoxic stress.
Co-treatment with agents that alleviate proteotoxic stress might confer protection.
The toxicity of proteasome disruption is often more pronounced in cancer cells due to their higher baseline levels of proteotoxic stress.
To systematically investigate this compound's toxicity, you can implement the following standard protocols.
This workflow helps confirm on-target activity and the subsequent cellular response.
Detailed Steps:
This protocol assesses the ultimate phenotypic consequences of this compound treatment.
| Assay | Purpose | Key Steps | Interpretation |
|---|
| Clonogenic Survival | Measures long-term reproductive cell death. | 1. Seed cells at low density. 2. Treat with this compound for 1-2 cell cycles. 3. Wash off drug, allow colonies to form (7-14 days). 4. Fix, stain (e.g., crystal violet), and count colonies. | A significant reduction in colony formation indicates potent and lasting anti-proliferative effects. | | Annexin V / Propidium Iodide (PI) Staining | Quantifies apoptosis. | 1. Harvest cells after treatment. 2. Stain with FITC-Annexin V and PI. 3. Analyze by flow cytometry. | Annexin V+/PI-: Early apoptosis. Annexin V+/PI+: Late apoptosis/necrosis. | | Cell Cycle Analysis | Identifies cell cycle arrest. | 1. Fix cells in ethanol. 2. Stain DNA with PI/RNase. 3. Analyze DNA content by flow cytometry. | Look for an increase in the G2/M population (a common response to proteotoxic stress) or the subG1 peak (indicative of apoptosis) [5]. |
The following table summarizes key quantitative data on Capzimin's inhibition potency (IC₅₀) across its primary target and related enzymes.
| Enzyme Target | Enzyme Family | Reported IC₅₀ | Selectivity (Fold vs. Rpn11) | Notes |
|---|---|---|---|---|
| Rpn11 (POH1/PSMD14) | JAMM Metalloprotease | 0.34 μM | (Primary Target) | [1] |
| BRCC36 | JAMM Metalloprotease | 2.3 μM | ~7-fold less selective | [1] |
| AMSH | JAMM Metalloprotease | 4.5 μM | ~13-fold less selective | [1] |
| CSN5 | JAMM Metalloprotease | 30 μM | ~80-fold more selective | [1] [2] |
| Glyoxalase I (GLO1) | Metalloenzyme | 43 μM | ~125-fold more selective | Non-JAMM enzyme [1] |
| HDAC6, MMP2, MMP12, hCAII | Various Metalloenzymes | >100 μM | > 2 logs (~100-fold) more selective | [1] |
The diagram below illustrates the core mechanism of action and primary selectivity of this compound.
This protocol outlines a standard method to evaluate the on-target efficacy of this compound in a cellular model.
Expected Outcomes: Successful Rpn11 inhibition should lead to the stabilization of polyubiquitinated proteins and specific proteasome substrates, induction of the unfolded protein response (UPR), and ultimately, anti-proliferative and pro-apoptotic effects in sensitive cells, including some bortezomib-resistant cancer cell lines [1] [3].
Capzimin is a potent and selective inhibitor of the Rpn11 subunit (POH1/PSMD14) of the 19S proteasome regulatory particle [1]. It acts as a zinc chelator, binding directly to the catalytic Zn²⁺ ion in Rpn11's JAMM domain, which inhibits its deubiquitinase (DUB) activity and leads to the accumulation of polyubiquitinated proteins [1] [2].
The primary mechanisms that can lead to assay interference are:
| Target / Enzyme | IC₅₀ or Selectivity Ratio | Potential Interference & Notes |
|---|---|---|
| Rpn11 (POH1) | IC₅₀ = 0.34 μM | Primary target; chelates catalytic Zn²⁺ [1]. |
| CSN5 | ~80-fold selectivity vs. Rpn11 | Lower risk, but monitor for CSN complex-related effects [1]. |
| BRCC36 | ~6.8-fold selectivity vs. Rpn11 | Moderate risk in pathways involving BRCC36 complexes (e.g., BRISC, ARISC) [1]. |
| AMSH | ~13-fold selectivity vs. Rpn11 | Moderate risk; involved in endosomal sorting [1]. |
| Other Metalloenzymes (e.g., HDAC6, MMP2) | >100-fold selectivity vs. Rpn11 | Lower risk, but possible at high concentrations [1]. |
Follow this logical workflow to systematically identify and address the root cause of interference in your experiments. The process is summarized in the diagram below, with detailed steps following.
Check Compound Specificity
Validate Target Engagement
Rule Out Off-Target Effects
Confirm Assay Readout
Here are detailed methodologies for key experiments to diagnose and confirm this compound-related interference.
This protocol assesses whether this compound is effectively inhibiting Rpn11 in a cellular context.
This cell-free experiment tests if this compound's effects are reversible by supplemental zinc, indicating a metal-chelating mechanism.
The table below summarizes key efficacy findings for Bortezomib from various clinical contexts to serve as a reference point. Please note that these results are not from studies comparing Bortezomib with Capzimin.
| Clinical Context/Regimen | Patient Population | Key Efficacy Outcomes | Citation |
|---|---|---|---|
| Combination with Chemotherapy | Plasmablastic Lymphoma (PBL) | ↑ Objective Response Rate (ORR) & Progression-Free Survival (PFS) vs. traditional therapy; No significant difference in Overall Survival (OS). | [1] |
| PVd vs. Vd | Relapsed/Refractory Multiple Myeloma (RRMM) | PVd prolonged median PFS vs. Vd; final OS analysis showed a non-significant trend favoring PVd. | [2] |
| VTD Regimen | Treatment-naïve Waldenström Macroglobulinemia (WM) | Major Response Rate: 64.3%; Overall Response Rate: 78.6%; Median PFS: 13 months. | [3] |
| MP vs. VMP | Previously Untreated Multiple Myeloma (ineligible for transplant) | VMP significantly improved Time-to-Progression (TTP) vs. MP (median 20.7 vs. 15.0 months). | [4] |
Bortezomib is a proteasome inhibitor. The diagram below illustrates its pathway to inducing apoptosis in cancer cells like multiple myeloma.
Bortezomib Proteasome Inhibition Pathway
The primary mechanism involves inhibiting the 26S proteasome, a cellular complex that degrades ubiquitinated proteins [5]. This inhibition stabilizes various proteins, including the inhibitor of NF-κB (IκB). With IκB stabilized, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus [5]. This prevents the expression of genes that promote cell survival and proliferation, ultimately leading to apoptosis in cancer cells [5] [4].
For researchers, the key experimental findings and methods used to establish these mechanisms are critical.
| Compound | Key Experimental Findings | Cited Experimental Protocols |
|---|
| Capzimin | >5-fold selectivity for Rpn11 over related JAMM proteases (e.g., Csn5, BRCC36); >2-log less activity towards other metalloenzymes [1]. IC50 for Rpn11 is 0.34 µM; induces UPR, blocks proliferation of bortezomib-resistant cells [1]. | 1. Fluorescence Polarization Assay: Measures Rpn11 deubiquitinating activity using an Oregon Green-labeled Ub4-peptide substrate [1]. 2. Cell-Based Efficacy: Degradation of proteasome reporter protein UbG76V-GFP; cell proliferation assays in myeloma lines [1]. | | Carfilzomib | IC50 for proteasome β5 subunit is 5 nM; suppresses proteasome chymotrypsin-like activity in PBMCs by >80% at clinical doses [2] [3]. Irreversible binding leads to sustained inhibition; induces apoptosis via UPR and JNK activation [4] [5]. | 1. Proteasome Activity Assay: Uses fluorogenic substrates (e.g., Suc-LLVY-aminomethylcoumarin) to measure chymotrypsin-like activity inhibition [2] [3]. 2. Biomarker Analysis: Immunoblotting for polyubiquitinated protein accumulation and apoptosis markers (e.g., caspase cleavage) in treated cells [5]. |
The following diagram illustrates the distinct sites of action within the 26S proteasome and the subsequent cellular outcomes for each inhibitor.
The mechanistic differences between this compound and carfilzomib have significant implications for cancer therapy and drug development:
This compound is a potent and selective inhibitor of Rpn11 (also known as PSHMD14), a deubiquitinating enzyme (DUB) within the 19S regulatory particle of the 26S proteasome [1]. Its core mechanism involves chelating the catalytic Zn²⁺ ion in Rpn11's JAMM motif, thereby blocking substrate deubiquitination and proteasomal degradation [1] [2].
The table below summarizes its key biochemical profile from its discovery research:
| Property | Description / Value |
|---|---|
| Primary Target | Rpn11 (POH1/PSMD14), a JAMM metalloprotease DUB [1] |
| Molecular Target | Inhibits the 19S regulatory particle, not the 20S core particle [1] |
| Mechanism of Action | Uncompetitive inhibitor that binds the catalytic Zn²⁺ ion in the enzyme-substrate complex [1] |
| Reported Potency (IC₅₀) | 0.34 µM (for Rpn11) [1] |
| Key Selectivity Data | ~80-fold selective for Rpn11 over Csn5; ~6-fold selective over BRCC36 [1] |
| Cellular & Therapeutic Evidence | Stabilizes proteasome substrates, blocks cancer cell proliferation, overcomes bortezomib resistance in preclinical models [1] |
The foundational data for this compound comes from a study that employed a multi-faceted approach to validate its activity and specificity [1].
This compound represents a distinct class of proteasome inhibitor. The following diagram contrasts its mechanism with other established strategies.
Mechanistic Comparison of Proteasome Inhibitors
This visual demonstrates that while drugs like Bortezomib target the proteolytic core, this compound acts upstream on the regulatory particle, offering a different mechanism to disrupt protein degradation.
For researchers, the value of this compound lies in its unique profile:
Capzimin's activity stems from its ability to target the Rpn11 subunit within the 19S "lid" of the proteasome. The following diagram illustrates its mechanism and the context of its action.
This compound is a derivative of quinoline-8-thiol (8TQ) and acts as a zinc chelator [1]. It binds directly to the catalytic zinc ion (Zn²⁺) in the JAMM motif of Rpn11's active site, which is essential for its deubiquitinase activity [1] [2] [3].
The high selectivity for Rpn11 over other JAMM proteases like CSN5 is not just due to the active site zinc interaction. Computational studies indicate that selective inhibitor binding is governed by residues in the distal ubiquitin binding site and requires consideration of the larger protein complexes Rpn11 is part of, primarily the Rpn8-Rpn11 heterodimer [2] [3]. The unique structural environment of Rpn11 within this heterodimer enables this compound to bind more effectively compared to other JAMM proteases [3].
The table below contextualizes this compound within the landscape of proteasome-targeting therapeutics.
| Therapeutic Agent / Type | Primary Target | Key Characteristics |
|---|
| This compound | Rpn11 (POH1/PSMD14) DUB in the 19S regulatory particle [4] [5] | • Novel mechanism: Inhibits deubiquitination, blocking substrate processing. • Shows activity in bortezomib-resistant cancer cells [4] [6]. | | Bortezomib, Carfilzomib | β5 subunit with chymotrypsin-like activity in the 20S core particle [4] [5] | • Clinically validated for multiple myeloma and lymphoma. • Limitations: Resistance development, toxicity [4] [1]. | | USP14 Inhibitors (e.g., IU1) | USP14, a proteasome-associated DUB [6] | • Opposite effect to Rpn11 inhibition: Can promote degradation of a subset of substrates by overriding a checkpoint [6]. |
This compound is recognized as a first-in-class inhibitor of Rpn11, offering a new path to target the proteasome for cancer therapy, particularly for patients who have relapsed or become resistant to existing drugs like bortezomib [4] [1] [5]. Its distinct mechanism of action and promising activity in preclinical models make it a valuable chemical tool for research and a potential lead compound for further drug development.